- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline Derivatives, Synlett, 2021, 32(10), 1034-1038

Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

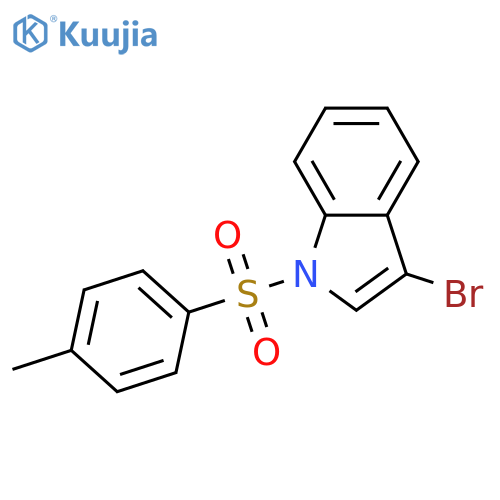

90481-77-9 structure

商品名:3-Bromo-1-(p-toluenesulfonyl)indole

CAS番号:90481-77-9

MF:C15H12BrNO2S

メガワット:350.230281829834

MDL:MFCD09260442

CID:798385

PubChem ID:11210274

3-Bromo-1-(p-toluenesulfonyl)indole 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-tosyl-1H-indole

- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-

- 3-bromo-1-(4-methylphenyl)sulfonylindole

- 3-Bromo-1-(p-toluenesulfonyl)indole

- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]

- 3-bromo-1-(4-toluenesulfonyl)indole

- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole

- 3-bromo-1-tosylindole

- 3-Bromo-N-(p-toluenesulfonyl)indole

- 3-bromo-N-tosylindole

- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)

- CS-M3673

- DTXSID40458900

- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE

- VQWIINXTMHBRDW-UHFFFAOYSA-N

- AKOS015835805

- DB-128244

- SCHEMBL517434

- AB49974

- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE

- MFCD09260442

- BS-23046

- 90481-77-9

-

- MDL: MFCD09260442

- インチ: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3

- InChIKey: VQWIINXTMHBRDW-UHFFFAOYSA-N

- ほほえんだ: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 348.97700

- どういたいしつりょう: 348.97721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 439

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 47.4Ų

じっけんとくせい

- 密度みつど: 1.51

- ふってん: 502.8 °C at 760 mmHg

- フラッシュポイント: 257.9 °C

- PSA: 47.45000

- LogP: 5.03000

3-Bromo-1-(p-toluenesulfonyl)indole セキュリティ情報

3-Bromo-1-(p-toluenesulfonyl)indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromo-1-(p-toluenesulfonyl)indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B688463-100mg |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 100mg |

$ 64.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062009-1g |

3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

90481-77-9 | 98% | 1g |

¥244.00 | 2024-04-26 | |

| Chemenu | CM147240-5g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95%+ | 5g |

$*** | 2023-03-31 | |

| Chemenu | CM147240-100g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95%+ | 100g |

$*** | 2023-03-31 | |

| Chemenu | CM147240-25g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95% | 25g |

$223 | 2021-08-05 | |

| abcr | AB273212-1 g |

3-Bromo-1-(p-toluenesulfonyl)indole; 95% |

90481-77-9 | 1 g |

€76.00 | 2023-07-20 | ||

| A2B Chem LLC | AB64366-100g |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 98% | 100g |

$662.00 | 2024-05-20 | |

| abcr | AB273212-1g |

3-Bromo-1-(p-toluenesulfonyl)indole, 95%; . |

90481-77-9 | 95% | 1g |

€76.00 | 2025-02-18 | |

| A2B Chem LLC | AB64366-5g |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 98% | 5g |

$86.00 | 2024-05-20 | |

| Crysdot LLC | CD11020724-5g |

3-Bromo-1-tosyl-1H-indole |

90481-77-9 | 95+% | 5g |

$68 | 2024-07-19 |

3-Bromo-1-(p-toluenesulfonyl)indole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C

リファレンス

- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865

合成方法 3

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

リファレンス

- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C

1.2 4 h, rt

1.3 Reagents: Water ; 0 °C

2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

1.2 4 h, rt

1.3 Reagents: Water ; 0 °C

2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

リファレンス

- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38

合成方法 5

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C

1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C

1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascade, European Journal of Organic Chemistry, 2014, 2014(17), 3715-3718

合成方法 6

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt

1.2 Reagents: 2-Methyl-2-butene ; rt

1.2 Reagents: 2-Methyl-2-butene ; rt

リファレンス

- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination, JACS Au, 2022, 2(4), 793-800

合成方法 7

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C

リファレンス

- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300

合成方法 8

はんのうじょうけん

1.1 24 h, rt

リファレンス

- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles, Organic Letters, 2017, 19(16), 4275-4278

3-Bromo-1-(p-toluenesulfonyl)indole Raw materials

- Boc-NH-PEG1-OH

- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid

- Indole

- 1-(p-Toluenesulfonyl)indole

3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products

3-Bromo-1-(p-toluenesulfonyl)indole 関連文献

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) 関連製品

- 1804382-06-6(1-(4-Bromo-3-cyanophenyl)-1-chloropropan-2-one)

- 877819-03-9(1-{2-hydroxy-3-(4-methoxyphenoxy)propyl(4-methylphenyl)amino}-3-(4-methoxyphenoxy)propan-2-ol)

- 2757905-73-8(5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate)

- 2027693-77-0(Cyclopropanemethanol, α-[1-(aminomethyl)cyclopropyl]-α-ethyl-2-methyl-)

- 2228271-99-4(5-(1-bromopropan-2-yl)-2-methyl-2,3-dihydro-1-benzofuran)

- 893669-64-2(1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine)

- 33304-29-9(2-(3-Phenylpyrrolidin-1-yl)ethanamine)

- 97963-49-0(Benzene, 1-(difluoromethoxy)-2-fluoro-)

- 1804091-03-9(5-Iodo-6-nitro-1H-benzimidazole)

- 1805563-84-1(5-Chloro-2-cyano-4-mercaptophenylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole

清らかである:99%

はかる:100g

価格 ($):609.0